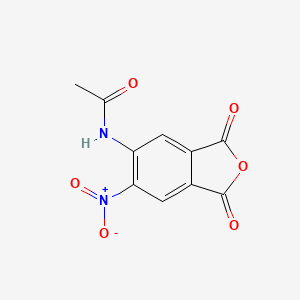

5-(Acetylamino)-6-nitro-1,3-dihydroisobenzofuran-1,3-dione

Vue d'ensemble

Description

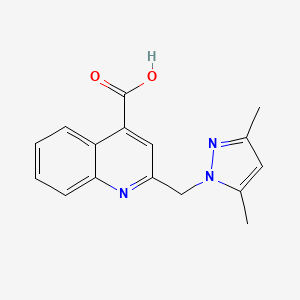

5-(Acetylamino)-6-nitro-1,3-dihydroisobenzofuran-1,3-dione (5-ANIBF) is an important synthetic intermediate used in the production of a variety of drugs and other compounds. It is a nitro-containing heterocyclic compound with a unique structure that has been studied extensively for its various applications.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

The compound has been implicated in various chemical transformations and synthetic processes. For instance, it's involved in solvation control reaction paths and gel formation in imide derivatives. The condensation reactions of certain anhydrides lead to the formation of imides, which then form gels in mixed solvents such as water in DMSO. The structure of solvates derived from similar compounds has been determined, comparing their ability to form gels and adopt intermolecular hydrogen-bonded structures (Singh & Baruah, 2008).

Identification in Medical Conditions

The compound and its derivatives are also identified in medical research, particularly in the context of metabolic disorders. For instance, organic extracts of urine samples from children treated with nitisinone for tyrosinemia type I were investigated, documenting the presence of unchanged 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) among other compounds (Szczeciński et al., 2008).

Structural Identification and Divergence Probing

The structural identification between related chemical entities, such as N-Aminophthalimides and phthalazine 1,4-diones, is another area of application. These compounds were synthesized from isobenzofuran-1,3-dione and related substances with different reaction conditions leading to selective formation reactions. The structural divergence between these compounds was probed using Vilsmeier amidination derivatization (Chung et al., 2021).

Corrosion Inhibition

The derivatives of this compound, particularly those linked to the 5-Nitro isatin moiety, have been investigated for their potential in corrosion inhibition. This research includes the synthesis and characterization of new derivatives, their theoretical and experimental studies, and specifically their application in inhibiting corrosion in sea water. Studies involving potentiodynamic polarization procedure and surface examination techniques like SEM and AFM form part of this application (Ahmed, Kubba, & Al-Majidi, 2018).

Analyse Biochimique

Biochemical Properties

4-Acetamido-5-nitrophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of diaminofluorescein derivatives . These derivatives are often used as fluorescent probes for detecting nitric oxide and other reactive nitrogen species in biological systems. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it may interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The nature of these interactions typically involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamido-5-nitrophthalic anhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Acetamido-5-nitrophthalic anhydride is relatively stable when stored at appropriate conditions, such as +4°C . Prolonged exposure to light and moisture can lead to its degradation, reducing its efficacy in biochemical assays. Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression, which may persist even after the compound has degraded.

Transport and Distribution

Within cells and tissues, 4-Acetamido-5-nitrophthalic anhydride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. For instance, its solubility in dimethyl sulfoxide (DMSO) allows for efficient transport across cell membranes .

Propriétés

IUPAC Name |

N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJJHTUTLMCTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)